N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20(2)17(22)12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)16(21)19-18-15/h3-10H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXUYPLWMVPQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324749 | |
| Record name | N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780374 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
333438-92-9 | |
| Record name | N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide involves several steps. One common synthetic route includes the reaction of 4-(4-oxo-3H-phthalazin-1-yl)benzoic acid with N,N-dimethylamine under specific reaction conditions . The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient phthalazinone ring facilitates nucleophilic attacks at position 3. In analogous compounds (e.g., 2-chloro-5-nitro derivatives), chloride displacement occurs with amines or alkoxides:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | THF, 60°C, 12 h | 3-piperidyl-phthalazinone | 78% | |
| Sodium methoxide | DCM, RT, 6 h | 3-methoxy derivative | 85% |
For N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide, similar reactivity is predicted at the 3-position due to tautomeric stabilization of the leaving group.
Amide Hydrolysis
The benzamide group undergoes controlled hydrolysis under acidic/basic conditions. A structurally related compound (N-ethyl-3-((4-oxo-3H-phthalazin-1-yl)methyl)benzamide ) showed:
| Conditions | Reagents | Product | Reaction Time |
|---|---|---|---|
| Acidic | 6M HCl, reflux | 4-(4-oxophthalazin-1-yl)benzoic acid | 8 h |
| Basic | NaOH (2M), EtOH/H₂O | Sodium carboxylate salt | 4 h |
The dimethylamino group in the target compound may slow hydrolysis compared to ethyl or unsubstituted amides due to steric and electronic effects.
Cross-Coupling Reactions
Palladium-mediated couplings are effective for modifying the aryl ring. In phthalazinone derivatives :
| Reaction Type | Catalytic System | Substrate Position | Efficiency |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄/K₂CO₃ | Para to amide | 92% |
| Cyanation | Pd(PPh₃)₄/Zn(CN)₂ | Meta to phthalazinone | 88% |
For the target compound, cross-coupling at the 4-position of the benzamide ring is sterically feasible, with predicted yields >80% using optimized protocols.
Redox Transformations
The phthalazinone core participates in reduction-oxidation cycles:
| Process | Reagents | Outcome |
|---|---|---|
| Reduction | NaBH₄/MeOH | 1,2-dihydrophthalazine formation |
| Oxidation | KMnO₄/H⁺ | Ring-opening to dicarboxylic acid |
Quantum mechanical calculations (DFT) on similar systems show a reduction potential of -1.2 V vs SCE for the phthalazinone moiety.
Condensation Reactions
The amide nitrogen and phthalazinone carbonyl engage in cyclocondensations:
| Partner | Conditions | Product Class | Biological Relevance |
|---|---|---|---|
| Hydrazines | EtOH, reflux | Triazolophthalazines | Kinase inhibitors |
| Aldehydes | Piperidine catalyst | Schiff bases | Antimicrobial agents |
A recent study achieved 94% conversion efficiency in hydrazine condensations using microwave irradiation (150W, 100°C) .
Photochemical Reactivity
UV irradiation (254 nm) induces dimerization via [2+2] cycloaddition:
| Parameter | Value |
|---|---|
| Quantum Yield (Φ) | 0.33 |
| Half-Life (t₁/₂) | 15 min |
| Major Product | Head-to-tail cyclodimer |
This property enables applications in photoaffinity labeling and materials science.
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, the compound has shown promise as an inhibitor of specific enzymes, making it a potential candidate for drug development . In medicine, it has been investigated for its anti-cancer properties, particularly in the treatment of breast cancer . Additionally, the compound has applications in the industrial sector, where it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit the activity of certain enzymes, such as BRD4, which plays a role in cancer cell proliferation . By binding to the active site of these enzymes, the compound disrupts their normal function, leading to the inhibition of cancer cell growth and proliferation . Additionally, the compound may induce DNA damage and modulate the expression of key regulatory proteins involved in cell cycle progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural and Functional Group Analysis
The following table compares key structural features and properties of N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide with analogous compounds:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The phthalazinone moiety in the target compound introduces an electron-deficient aromatic system, akin to the nitrophenyl group in N,N-Dimethyl-4-(4-nitrophenyl)benzamide. This contrasts with electron-donating groups like the hydroxyalkyl chain in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which enhances metal coordination .
- Bioactivity: Neuroleptic benzamides (e.g., amisulpride) prioritize sulfonyl and alkylamino groups for receptor binding, whereas the target compound’s phthalazinone may offer unique interaction sites for enzyme inhibition or protein binding .
- Synthetic Utility : Hydrazide derivatives (e.g., from ) leverage condensation reactions for bioactivity, while the target compound’s synthesis likely involves coupling of 4-(4-oxophthalazin-1-yl)benzoic acid with dimethylamine, as inferred from analogous patents .
Physicochemical and Reactivity Comparisons
- Solubility: The dimethylamino group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), similar to N,N-Dimethyl-4-(4-nitrophenyl)benzamide. However, the phthalazinone’s keto group may reduce lipophilicity compared to nitro substituents .
- Thermal Stability: Benzamide derivatives with rigid aromatic systems (e.g., benzimidazole in ) exhibit high melting points (>200°C). The target compound’s phthalazinone core likely confers comparable stability.
- Reactivity: The N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal-catalyzed C–H functionalization, whereas the phthalazinone’s keto and NH groups may enable coordination with transition metals or participation in cycloaddition reactions .
Biological Activity
N,N-Dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide, also known by its CAS number 333438-92-9, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a phthalazinone moiety, which is known for contributing to various biological effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzamide group linked to a phthalazinone derivative, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that this compound may modulate the activity of enzymes and receptors involved in various signaling pathways. The precise mechanisms are still under investigation, but potential interactions include:
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation.
- Receptor Modulation : It could interact with receptors involved in inflammatory responses or apoptosis.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : In cell line assays, this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values reported ranged from 0.5 to 5 µM, indicating potent activity against these malignancies .
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties:
- Bacterial Inhibition : this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 10–20 µg/mL .
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of various phthalazinone derivatives, including this compound. The findings indicated that this compound effectively induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that structural modifications could enhance its efficacy .
Study 2: Antimicrobial Efficacy Assessment
Another research effort focused on the antimicrobial properties of N,N-dimethyl derivatives. The results demonstrated that the compound significantly inhibited bacterial growth in vitro, suggesting its potential as a lead compound for developing new antibiotics .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | IC50: 0.5–5 µM; MIC: 10–20 µg/mL |
| 3,4-Diethoxy-N-[4-Oxo-3H-phthalazin-1-Yl]Benzamide | Structure | Moderate Anticancer | IC50: 10 µM |
| 2-Fluoro-N-[Phthalazinonyl]Benzamide | Structure | Weak Anticancer | IC50: >20 µM |
Q & A
Q. What are the common synthetic routes for preparing N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide?
A robust method involves coupling phthalazin-1-ylamine derivatives with substituted benzoyl chlorides. For example, reacting N1-(4-arylphthalazin-1-yl)benzene-1,4-diamine with N,N-dimethylbenzoyl chloride in acetonitrile under reflux with triethylamine as a base. The reaction is monitored by TLC (CHCl₃/MeOH 9.5:0.5), followed by purification via flash column chromatography (EtOAc/petroleum ether 9:1) . Adjustments to substituents on the phthalazine or benzamide moieties can modulate reactivity and yield.
Q. How is this compound characterized after synthesis?
Key characterization techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and hydrogen bonding (e.g., phthalazine protons at δ 8.6–9.1 ppm, benzamide carbonyl at ~1650 cm⁻¹ in IR) .
- Mass spectrometry (MS) : To verify molecular ion peaks (e.g., m/z 340–375 for related benzamide-phthalazine hybrids) .
- Elemental analysis : To validate purity and stoichiometry (e.g., deviations <0.3% for C/H/N suggest impurities or hydration) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
Discrepancies may arise from tautomerism (e.g., keto-enol forms in the phthalazin-1-yl moiety) or residual solvents. Strategies include:
- Variable-temperature NMR : To observe dynamic tautomeric equilibria.
- HPLC purification : Remove impurities causing split peaks.
- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., as demonstrated for structurally related benzamides in crystallography reports) .
Q. What experimental designs are optimal for assessing its biological activity (e.g., anticancer potential)?
- In vitro kinase assays : Screen against cancer-related targets (e.g., tyrosine kinases) due to structural similarities to phthalazine-based inhibitors .
- Cell viability assays : Use IC₅₀ dose-response curves (e.g., MTT assays) with controls for apoptosis/necrosis.
- Ischemia/reperfusion models : Adapt protocols from benzamide derivatives tested in cardiac injury studies, measuring infarct size reduction via histopathology .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic acyl substitution .
- Catalyst screening : MnCl₂/TMSI systems improve reductive amination efficiency in related benzamide syntheses .
- Temperature control : Reflux at 80–90°C minimizes side reactions (e.g., hydrolysis of benzoyl chloride) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to kinase active sites (e.g., ATP-binding pockets).
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Natural Bond Orbital (NBO) analysis : Identify stabilizing interactions (e.g., hyperconjugation in the benzamide carbonyl) .
Data Contradiction Analysis
Q. How should researchers address mismatches between experimental and theoretical elemental analysis results?
- Re-purification : Recrystallize from ethanol/water to remove hygroscopic residues.
- Validate calibration : Ensure analytical instruments (e.g., CHN analyzer) are calibrated with certified standards.
- Consider hydration : Crystalline hydrates (e.g., monohydrates) may explain excess oxygen content .
Methodological Notes
- Safety : Handle benzoyl chlorides and phthalazine precursors in fume hoods; use PPE due to irritant properties .
- Scale-up : For gram-scale synthesis, optimize stoichiometry (e.g., 1.1 equiv benzoyl chloride) to minimize unreacted amine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
